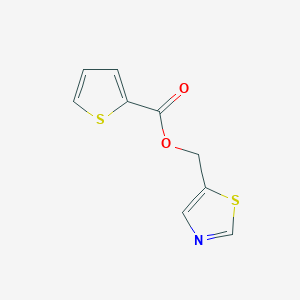

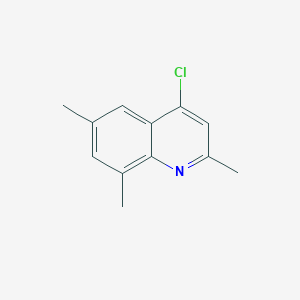

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

カタログ番号 B2370190

CAS番号:

72850-74-9

分子量: 200.26

InChIキー: HRGVNUVYDPUXDL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate is a chemical reagent . It has been used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors, as well as in the synthesis of 4-bicyclick piperadine derivatives as potent stearoyl-CoA desaturase (SCD1) inhibitors in the treatment of cancer .

Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases, which are a significant class of organic medicinal compounds, has been studied . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .科学的研究の応用

Synthesis and Structural Analysis

- Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate has been involved in novel synthesis methods such as ultrasonic and thermally mediated nucleophilic displacement, demonstrating its versatility in creating new compounds (Baker & Williams, 2003).

- Structural analysis of related compounds, like ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, has been conducted to understand their molecular associations and hydrogen bonding patterns (Lynch & Mcclenaghan, 2004).

Medicinal Chemistry and Biological Applications

- In the field of medicinal chemistry, modifications in ethyl 2-amino-4-methylthiazole-5-carboxylate have been explored for antimicrobial activities, highlighting its potential as a basis for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

- The compound has also been used in the synthesis of various derivatives with potential antitumor activities, as demonstrated in studies where its analogs were tested against various human tumor cell lines (El-Subbagh, Abadi, & Lehmann, 1999).

Industrial and Material Science Applications

- Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate derivatives have been studied for their corrosion inhibition properties, particularly in protecting metal alloys in acidic environments (Raviprabha & Bhat, 2019).

Chemistry and Synthesis Techniques

- The compound has been a key ingredient in developing new synthetic methods, such as one-pot synthesis approaches in ionic liquids, demonstrating its utility in modern synthetic chemistry (Yavari, Sayyed-alangi, Hajinasiri, & Sajjadi-Ghotbabadi, 2009).

- It has also facilitated the synthesis of new molecules with varied applications, such as piperidine substituted benzothiazole derivatives with potential biological activities (Shafi, Rajesh, & Senthilkumar, 2021).

特性

IUPAC Name |

ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-3-5-6(7(11)12-4-2)13-8(9)10-5/h3-4H2,1-2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGVNUVYDPUXDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | |

Synthesis routes and methods

Procedure details

To a refluxing solution of thiourea (2.6 g, 34.3 mmol) in absolute ethanol (30 mL) was slowly added at reflux ethyl 2-bromo-3-oxopentanoate (7.3 g, 32.7 mmol). The solution was stirred at reflux for 1.5 hours. After cooling to room temperature, the solution was poured in ice/water (150 mL). The mixture was neutralized with concentrated NH4OH. The solid material was recovered by filtration, washed with water (2×50 mL) and hexanes (3×50 mL), and dried in vacuo, affording ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (6.8 g, 94% yield). The product was used without further purification.

Name

ethyl 2-bromo-3-oxopentanoate

Quantity

7.3 g

Type

reactant

Reaction Step Two

[Compound]

Name

ice water

Quantity

150 mL

Type

solvent

Reaction Step Four

Yield

94%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide](/img/structure/B2370112.png)

![N-(2-methyl-4-thiazolo[5,4-b]pyridin-2-yl-phenyl)thiophene-2-sulfonamide](/img/structure/B2370116.png)

![[4-(3,3,3-Trifluoropropoxy)phenyl]methanamine](/img/structure/B2370117.png)

![N-(3,4-dichlorophenyl)-2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2370119.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-phenylsulfanylpropanamide](/img/structure/B2370121.png)

![2-(2-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2370124.png)

![4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2370125.png)

![2-chloro-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2370129.png)